

An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole

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Compound of Interest

Compound Name: 1-Methyl-2-nitro-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of **1-Methyl-2-nitro-1H-indole**. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles known information and provides data for closely related isomers to serve as a valuable reference for researchers.

Core Physicochemical Properties

Quantitative data for **1-Methyl-2-nitro-1H-indole** is not well-documented. However, data for its isomers and related compounds can provide useful estimations. The molecular formula for **1-Methyl-2-nitro-1H-indole** is $C_9H_8N_2O_2$ with a molecular weight of 176.17 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

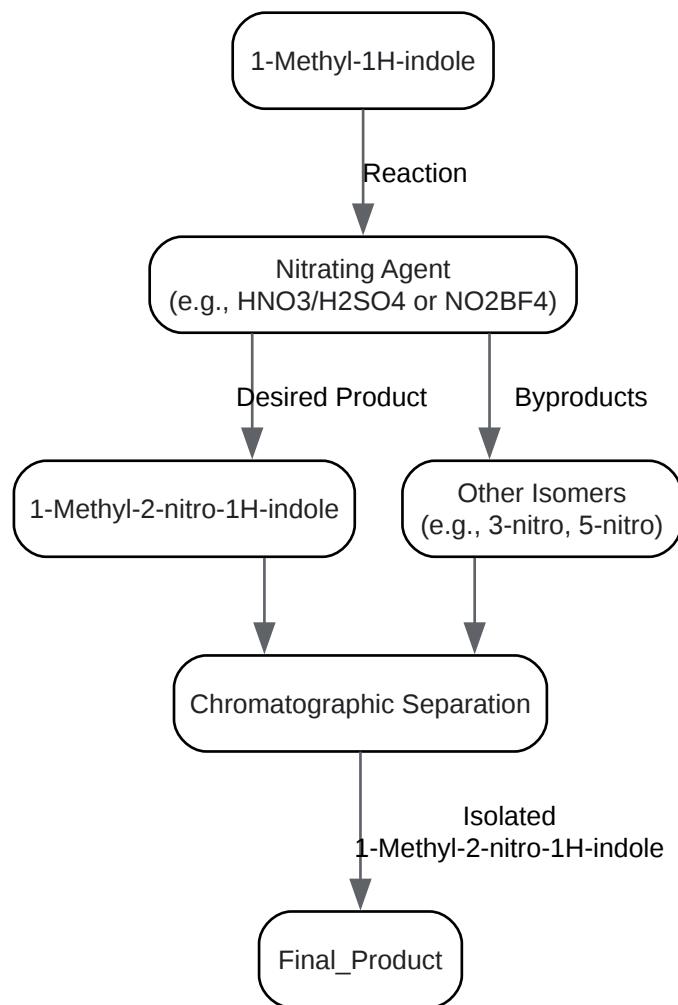
Property	Value	Compound	Source
Molecular Weight	176.17 g/mol	1-Methyl-5-nitro-1H-indole	[1]
Melting Point	139-140 °C	3-Methyl-2-nitro-1H-indole	
176-178 °C	4-Methyl-7-nitro-1H-indole		
Boiling Point	Not available	-	-
Solubility	Not available	-	-
pKa	Not available	-	-
LogP (Predicted)	1.2	1-Methyl-5-nitro-1H-indole	[1]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **1-Methyl-2-nitro-1H-indole** is not readily available in the surveyed literature. However, general methods for the nitration and methylation of indoles are well-established and can be adapted.

General Synthetic Approach

A plausible synthetic route would involve the nitration of 1-methyl-1H-indole. The challenge lies in controlling the regioselectivity of the nitration to favor the 2-position.



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A generalized workflow for the synthesis of **1-Methyl-2-nitro-1H-indole**.

Characterization Techniques

The successful synthesis of **1-Methyl-2-nitro-1H-indole** would be confirmed through a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the indole ring.
- Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the aromatic indole structure would be expected.

- Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Spectroscopic Data of Related Indole Derivatives

While a complete set of spectra for **1-Methyl-2-nitro-1H-indole** is not available, the following provides an indication of the expected spectral characteristics based on related compounds.

¹H NMR: The proton NMR spectrum of substituted indoles typically shows distinct signals for the aromatic protons on the benzene and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group.

¹³C NMR: The carbon NMR would show signals for the nine carbon atoms of the indole ring system and the methyl group. The carbon atom attached to the nitro group would be significantly deshielded.

IR Spectroscopy: The IR spectrum of a nitro-indole derivative would be characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. Additional peaks would correspond to the C-H and C=C stretching and bending vibrations of the aromatic rings.

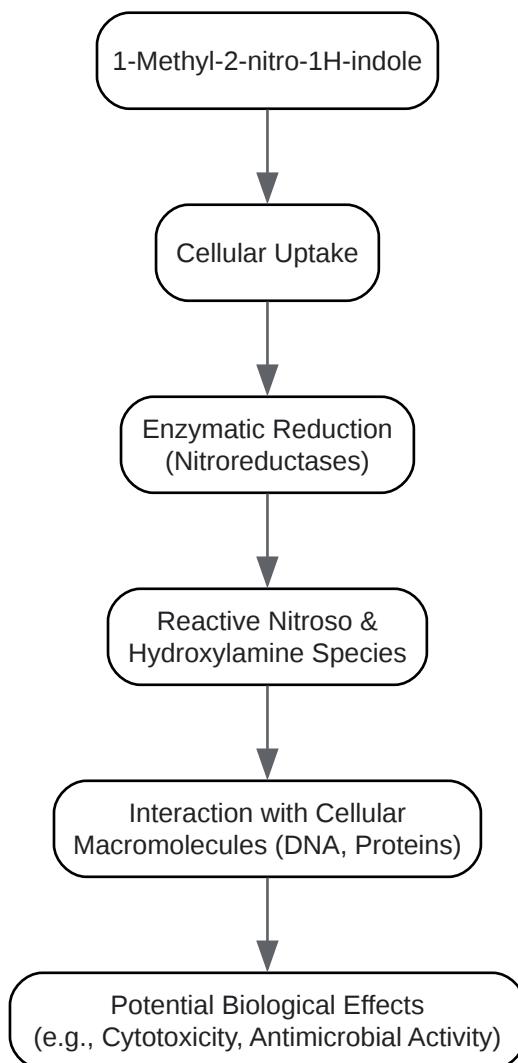
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 176.17. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for **1-Methyl-2-nitro-1H-indole** have not been reported. However, the indole nucleus is a common scaffold in many biologically active compounds.^[1] Furthermore, nitro-aromatic compounds are known to have a wide range of biological activities, including antimicrobial and cytotoxic effects. This suggests that **1-Methyl-2-nitro-1H-indole** could be a molecule of interest for further biological investigation.

The general mechanism of action for some nitro-aromatic compounds involves their reduction to form reactive nitroso and hydroxylamine intermediates, which can then interact with cellular

macromolecules.



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Hypothesized general mechanism of action for nitro-aromatic compounds.

Conclusion

This technical guide consolidates the available information on **1-Methyl-2-nitro-1H-indole**. While a complete experimental dataset for this specific molecule is lacking in the current literature, the provided data on related isomers and general principles of indole chemistry offer a solid foundation for researchers. Further investigation into the synthesis and biological evaluation of **1-Methyl-2-nitro-1H-indole** is warranted to fully elucidate its properties and potential applications in drug discovery and development.

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